molecular formula C10H17NO5 B2999417 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid CAS No. 2138230-26-7

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid

Cat. No.: B2999417
CAS No.: 2138230-26-7
M. Wt: 231.248
InChI Key: ONMGTCLLGPXBQT-UHFFFAOYSA-N
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Description

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler oxetane compounds .

Scientific Research Applications

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid is unique due to its combination of an oxetane ring and a Boc-protected amino group, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-4-10(7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMGTCLLGPXBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138230-26-7
Record name 3-({[(tert-butoxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid
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